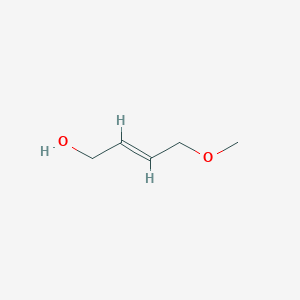

4-Methoxybut-2-en-1-ol

Description

BenchChem offers high-quality 4-Methoxybut-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxybut-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

(E)-4-methoxybut-2-en-1-ol |

InChI |

InChI=1S/C5H10O2/c1-7-5-3-2-4-6/h2-3,6H,4-5H2,1H3/b3-2+ |

InChI Key |

JWAVFTBBSAZCCU-NSCUHMNNSA-N |

Isomeric SMILES |

COC/C=C/CO |

Canonical SMILES |

COCC=CCO |

Origin of Product |

United States |

Structural Significance and Synthetic Utility of Functionalized Unsaturated Alcohols

Functionalized unsaturated alcohols are organic compounds that contain a hydroxyl group (-OH) and at least one carbon-carbon double or triple bond, along with other functional groups. This combination of reactive sites within a single molecule is what makes them particularly significant in organic synthesis.

The hydroxyl group can act as a nucleophile, a proton donor, or be converted into a good leaving group, facilitating a wide array of substitution and elimination reactions. The unsaturated bond, typically an alkene, is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and epoxidation. The interplay between these functional groups allows for a rich and diverse chemistry.

The synthetic utility of these compounds is vast. They are key intermediates in the synthesis of natural products, pharmaceuticals, and agrochemicals. Chiral allylic alcohols, a subset of functionalized unsaturated alcohols, are especially important as their stereochemistry can be transferred to subsequent products, enabling the enantioselective synthesis of complex target molecules. The development of catalytic asymmetric methods to produce enantiomerically enriched allylic alcohols has been a major focus of modern organic synthesis.

Overview of Academic Research Themes Pertaining to 4 Methoxybut 2 En 1 Ol

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a fundamental process for the synthesis of 4-methoxybut-2-en-1-ol, particularly for achieving specific stereoisomers. This section details the stereoselective conversion of the corresponding alkyne and discusses different catalytic approaches.

Stereoselective Conversion of 4-Methoxybut-2-yn-1-ol to (E)-4-Methoxybut-2-en-1-ol

The stereoselective synthesis of (E)-4-methoxybut-2-en-1-ol from 4-methoxybut-2-yn-1-ol is a critical transformation. grafiati.comethz.ch Catalytic hydrogenation is a primary method to achieve this, where the choice of catalyst and reaction conditions dictates the stereochemical outcome. libretexts.org The hydrogenation process involves the addition of hydrogen across the carbon-carbon triple bond of 4-methoxybut-2-yn-1-ol. libretexts.org For the desired (E)-isomer, a trans-addition of hydrogen is required. This is often accomplished using dissolving metal reductions, such as sodium in liquid ammonia.

Alternatively, specific catalyst systems are designed to favor the formation of the (E)-alkene. While many catalytic hydrogenations of alkynes using heterogeneous catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) typically yield the (Z)-alkene via syn-addition, achieving the (E)-isomer catalytically often requires different approaches. libretexts.org One such method involves the use of a palladium catalyst on a specific support or with particular ligands that promote the formation of the trans-product. The precise mechanism can be complex, involving the controlled isomerization of an initially formed (Z)-alkene on the catalyst surface.

Homogeneous and Heterogeneous Catalytic Approaches

Both homogeneous and heterogeneous catalysts are employed in the synthesis of unsaturated alcohols like 4-methoxybut-2-en-1-ol. rsc.orgeolss.net The choice between these two types of catalysis depends on factors such as desired selectivity, catalyst reusability, and reaction conditions. rsc.org

Homogeneous Catalysis: Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to well-defined active sites. eolss.net For the hydrogenation of alkynes to alkenes, complexes of metals like rhodium, iridium, and ruthenium are often used. These catalysts can be tailored with specific ligands to control the stereoselectivity of the hydrogenation. However, the separation of the catalyst from the product can be challenging. rsc.orgeolss.net

Heterogeneous Catalysis: Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recycling. eolss.netwikipedia.org For the synthesis of 4-methoxybut-2-en-1-ol, solid catalysts such as metals (e.g., palladium, platinum, nickel) supported on materials like carbon, alumina, or calcium carbonate are common. libretexts.org These catalysts facilitate the adsorption of both the alkyne and hydrogen, promoting the reaction on the catalyst surface. wikipedia.org The nature of the support and the presence of catalyst poisons can significantly influence the selectivity towards the desired alkene over complete saturation to the corresponding alkane. libretexts.org For instance, magnetically separable base catalysts have been explored for nitroaldol condensations, demonstrating the potential for novel heterogeneous systems in related transformations. mdpi.com

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous | High activity and selectivity, well-defined active sites. eolss.net | Difficult to separate from product, may not be reusable. rsc.orgeolss.net |

| Heterogeneous | Easy to separate and recycle, stable. rsc.orgeolss.netwikipedia.org | Lower activity and selectivity compared to homogeneous catalysts. rsc.org |

Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of 4-methoxybut-2-en-1-ol and its analogues often relies on powerful carbon-carbon bond forming reactions. This section highlights the utility of Grignard reagents and copper-catalyzed methods in assembling these structures.

Grignard Addition Reactions to But-2-ynes Yielding Substituted But-2-en-1-ols

Grignard reagents are versatile nucleophiles used to form new carbon-carbon bonds. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing substituted but-2-en-1-ols, the addition of Grignard reagents to functionalized but-2-ynes is a key strategy. publish.csiro.au The reaction of a Grignard reagent (R-MgX) with a but-2-yne derivative, such as one bearing a leaving group or a hydroxyl group, can lead to the formation of a substituted but-2-en-1-ol (B7822390). publish.csiro.au

For example, the anti-addition of primary, secondary, and aromatic Grignard reagents to but-2-yne-1,4-diol has been shown to produce (E)-2-substituted but-2-ene-1,4-diols as the major products. publish.csiro.au This stereospecificity is a significant advantage of this method. Similarly, reacting 4-dimethylaminobut-2-yn-1-ol with primary alkyl and alkenyl Grignard reagents results in the regiospecific and stereospecific formation of the 2-substituted anti-addition product in high yield. publish.csiro.au The reaction of 1-dimethylamino-4-methoxybut-2-yne with butylmagnesium bromide provides the 3-substituted anti-addition product, showcasing the influence of substituents on the regioselectivity. publish.csiro.au

| But-2-yne Substrate | Grignard Reagent | Major Product |

| But-2-yne-1,4-diol | Primary, secondary, aromatic | (E)-2-substituted but-2-ene-1,4-diols publish.csiro.au |

| 4-Dimethylaminobut-2-yn-1-ol | Primary alkyl and alkenyl | 2-Substituted anti-addition product publish.csiro.au |

| 1-Dimethylamino-4-methoxybut-2-yne | Butylmagnesium bromide | 3-Substituted anti-addition product publish.csiro.au |

Copper-Catalyzed Carbon-Carbon Bond Formation

Copper-catalyzed reactions have emerged as powerful tools for the formation of carbon-carbon bonds under mild conditions. organic-chemistry.orgrsc.org These methods are applicable to the synthesis of analogues of 4-methoxybut-2-en-1-ol. Copper catalysts can facilitate the coupling of various organometallic reagents with electrophiles, including those derived from butene or butyne skeletons.

For instance, copper-catalyzed cross-coupling reactions can be employed to introduce substituents onto a pre-existing butenol (B1619263) framework. researchgate.net While specific examples directly leading to 4-methoxybut-2-en-1-ol are not extensively detailed, the general utility of copper catalysis in related systems is well-established. beilstein-journals.org This includes the coupling of Grignard reagents with alkyl halides or other electrophiles in the presence of a copper catalyst, which can offer different reactivity and selectivity profiles compared to direct Grignard additions. organic-chemistry.org The development of copper-catalyzed methods for the synthesis of complex molecules is an active area of research, with potential applications in the construction of substituted allylic alcohols. rsc.orgresearchgate.net

Functional Group Interconversion Pathways

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edusolubilityofthings.commsu.edu This strategy is crucial in the synthesis of 4-methoxybut-2-en-1-ol and its analogues, where the final desired functionality may not be present in the immediate product of a carbon-carbon bond-forming reaction. govtgirlsekbalpur.com

Common FGIs relevant to the synthesis of 4-methoxybut-2-en-1-ol could include:

Oxidation and Reduction: An aldehyde or carboxylic acid functionality at one end of the butene chain could be selectively reduced to the primary alcohol of 4-methoxybut-2-en-1-ol. Conversely, the hydroxyl group could be oxidized to an aldehyde or a carboxylic acid for further synthetic manipulations. solubilityofthings.com

Etherification: The methoxy group of 4-methoxybut-2-en-1-ol is typically introduced via an etherification reaction. This could involve the reaction of a precursor with a hydroxyl group at the C4 position with a methylating agent.

Halogenation and Substitution: The hydroxyl group of the target molecule or a precursor could be converted into a good leaving group, such as a halide or a sulfonate ester. ub.edu This would facilitate subsequent nucleophilic substitution reactions to introduce a variety of other functional groups. researchgate.net

The strategic application of FGIs allows for a more flexible and convergent approach to the synthesis of 4-methoxybut-2-en-1-ol and its derivatives, enabling the construction of a wider range of analogues from common intermediates.

Etherification and Transetherification Protocols for Methoxy Group Incorporation

The introduction of the methoxy group onto the C4 position of the but-2-en-1-ol backbone is a critical step in the synthesis of the title compound. This is typically achieved through etherification reactions, where an alcohol is converted into an ether.

A direct and widely used method for this transformation is the Williamson ether synthesis. This protocol involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In a specific synthesis of (Z)-4-methoxybut-2-en-1-ol, cis-2-butene-1,4-diol (B44940) is used as the starting material. pitt.edu The diol is treated with a strong base, such as sodium hydride (NaH), to selectively deprotonate one of the hydroxyl groups. The resulting alkoxide then reacts with an electrophilic methyl source, like iodomethane (CH₃I), to form the desired methoxy ether. pitt.edu This reaction yields the product as a clear oil after purification. pitt.edu

Table 1: Synthesis of (Z)-4-methoxybut-2-en-1-ol via Williamson Etherification pitt.edu

| Step | Reagents & Conditions | Product | Yield |

| 1. Deprotonation | cis-Butene-1,4-diol, NaH (60% dispersion in mineral oil), THF, 0 °C | Sodium (Z)-4-hydroxybut-2-en-1-oxide | In situ |

| 2. Etherification | Iodomethane, 0 °C to rt, 16 h | (Z)-4-methoxybut-2-en-1-ol | 91% |

More advanced and greener protocols for ether synthesis involve catalytic methods that avoid the use of stoichiometric strong bases and alkyl halides. Iron-catalyzed etherification and transetherification reactions have emerged as powerful alternatives. acs.org These methods can facilitate the direct coupling of two different alcohols or the exchange of an alkoxy group. For instance, iron(III) triflate (Fe(OTf)₃) has been shown to be an effective catalyst for the formation of unsymmetrical ethers from two different alcohols. acs.org While not specifically demonstrated for 4-methoxybut-2-en-1-ol, this methodology is applicable to a wide range of primary and secondary alcohols, suggesting its potential for the direct reaction of 2-butene-1,4-diol (B106632) with methanol (B129727) under mild, acid-catalyzed conditions. acs.org The reaction proceeds via the activation of a hydroxyl group, making it a better leaving group for subsequent nucleophilic attack by another alcohol molecule. acs.org

Transetherification, the exchange of an alkoxy group, can also be catalyzed under similar conditions. This would be relevant for the synthesis of analogues of 4-methoxybut-2-en-1-ol, allowing for the introduction of different alkoxy groups starting from a common precursor.

Transformations Involving Allylic Systems

The allylic alcohol moiety in 4-methoxybut-2-en-1-ol is a versatile functional group that can undergo various transformations, enabling the synthesis of a diverse range of derivatives. These reactions are fundamental in synthetic organic chemistry.

One key transformation is the 1,3-transposition (or isomerization) of the allylic alcohol. This rearrangement shifts the position of the hydroxyl group and the double bond. Catalysts such as methyltrioxorhenium (MTO) are known to facilitate this process, typically leading to the thermodynamically more stable alcohol isomer. iastate.edu For an allylic alcohol like 4-methoxybut-2-en-1-ol, this could potentially be used to synthesize its isomer, 1-methoxybut-3-en-2-ol, under equilibrium conditions. The direction of the equilibrium is influenced by the substitution pattern, with tertiary alcohols generally being favored over secondary, and secondary over primary. iastate.edu

The hydroxyl group of 4-methoxybut-2-en-1-ol can be converted into a good leaving group, such as a bromide, to facilitate subsequent nucleophilic substitution reactions. For example, treatment of (Z)-4-methoxybut-2-en-1-ol with phosphorus tribromide (PBr₃) effectively converts the alcohol into (Z)-1-bromo-4-methoxybut-2-ene. pitt.edu This allylic bromide is a valuable intermediate for introducing various nucleophiles at the C1 position, for instance, in the synthesis of complex malonate derivatives. pitt.edu

Furthermore, allylic systems like 4-methoxybut-2-en-1-ol can be involved as intermediates in other reactions. In certain iridium-catalyzed reductive etherification processes, an allylic alcohol was proposed and observed as a transient intermediate during the reaction. rsc.org This highlights the dynamic nature of the allylic system under catalytic conditions.

Table 2: Key Transformations of the Allylic System

| Reaction Type | Substrate | Reagents | Product | Reference |

| Halogenation | (Z)-4-methoxybut-2-en-1-ol | PBr₃, Et₂O | (Z)-1-bromo-4-methoxybut-2-ene | pitt.edu |

| 1,3-Transposition | Generic Allylic Alcohol | Methyltrioxorhenium (MTO) | Isomeric Allylic Alcohol | iastate.edu |

Stereocontrolled Synthesis and Enantioselective Routes

The creation of specific stereoisomers of 4-methoxybut-2-en-1-ol and its analogues is a significant challenge in modern organic synthesis, often requiring sophisticated stereocontrolled and enantioselective strategies. Since the double bond can exist as either the (E) or (Z) isomer and the allylic alcohol contains a prochiral center, methods that control both aspects are highly valuable.

One major approach to obtaining enantiomerically enriched allylic alcohols is through the kinetic resolution of a racemic mixture. Enzyme-catalyzed enantioselective transesterification is a prominent example of this strategy. Lipases, such as Lecitase™ Ultra, have been shown to be highly effective biocatalysts for the kinetic resolution of racemic allylic alcohols with structural similarity to 4-methoxybut-2-en-1-ol, such as (E)-4-arylbut-3-en-2-ols. researchgate.net In this process, one enantiomer of the alcohol is selectively acylated by an acyl donor (e.g., vinyl propionate) at a much faster rate than the other, allowing for the separation of the fast-reacting ester and the unreacted, enantiomerically enriched alcohol. researchgate.net High enantiomeric excesses (ee) of over 95% have been achieved for both the esterified and remaining alcohol products. researchgate.net

Table 3: Enzymatic Kinetic Resolution of (E)-4-Arylbut-3-en-2-ol Analogues researchgate.net

| Substrate Aryl Group | Biocatalyst | Enantiomeric Excess (ee) of Products |

| Phenyl | Immobilized Lecitase™ Ultra | >99% |

| 2,5-Dimethylphenyl | Immobilized Lecitase™ Ultra | >99% |

| 4-Methoxyphenyl | Immobilized Lecitase™ Ultra | 90% |

Another powerful technique for generating chiral alcohols is the asymmetric reduction of a corresponding ketone. Asymmetric transfer hydrogenation (ATH) of α,β-unsaturated ketones using a chiral catalyst can produce chiral allylic alcohols with high enantioselectivity. shu.edu This method involves the transfer of hydrogen from a source like isopropanol (B130326) or formic acid, mediated by a chiral transition metal complex (e.g., Ruthenium-based catalysts). While direct asymmetric reduction to form 4-methoxybut-2-en-1-ol from a corresponding ketone is a plausible route, the success of ATH has been well-documented for a variety of other allylic alcohols. shu.edu

Furthermore, complex stereocontrolled syntheses, often employed in the total synthesis of natural products, build chiral centers with high precision from the ground up. For example, the enantioselective synthesis of the polyhydroxylated chain of marine natural products like the Phormidolides involves stereocontrolled allylation and aldol (B89426) reactions to construct complex fragments containing multiple chiral centers, some of which resemble substituted butenol systems. ub.eduresearchgate.net These advanced, multi-step sequences rely on chiral auxiliaries or catalysts to direct the stereochemical outcome of each bond-forming event.

Mechanistic Investigations of 4 Methoxybut 2 En 1 Ol Reactivity

Electrophilic Additions to the Olefinic Moiety

The electron-rich double bond in 4-methoxybut-2-en-1-ol is susceptible to attack by electrophiles. The regioselectivity and stereoselectivity of these additions are influenced by the electronic effects of the methoxy (B1213986) and hydroxyl substituents and the stability of the intermediates formed.

Ozonolysis Reaction Kinetics and Atmospheric Degradation Mechanisms

Ozonolysis is an oxidative cleavage reaction where ozone breaks the carbon-carbon double bond, typically leading to the formation of aldehydes, ketones, or carboxylic acids. wikipedia.orgbyjus.com The reaction proceeds through the Criegee mechanism, which involves the initial 1,3-dipolar cycloaddition of ozone to the alkene to form a primary ozonide (molozonide). organic-chemistry.org This unstable intermediate rapidly rearranges into a more stable secondary ozonide (1,2,4-trioxolane), which can then be worked up under reductive or oxidative conditions to yield the final products. organic-chemistry.org

While specific kinetic data for the ozonolysis of 4-methoxybut-2-en-1-ol are not extensively documented, the reactivity can be inferred from related unsaturated oxygenated compounds. The presence of the electron-donating methoxy and hydroxyl groups is expected to activate the double bond towards electrophilic attack by ozone. Studies on methyl-butenols have shown that the position of the hydroxyl group relative to the double bond influences reactivity, with a hydroxyl group at the β-position increasing the reaction rate with ozone. nih.gov

In an atmospheric context, the reaction of unsaturated volatile organic compounds (VOCs) with ozone is a significant degradation pathway. nih.gov The ozonolysis of 4-methoxybut-2-en-1-ol would lead to smaller, more oxygenated products, potentially contributing to the formation of secondary organic aerosols (SOA). copernicus.org The reaction of the structurally related (E)-4-methoxy-3-buten-2-one with hydroxyl radicals (OH), another key atmospheric oxidant, has been studied, and it proceeds primarily through the addition of the OH radical to the double bond. bohrium.comresearchgate.net This suggests a similar pathway would be significant for the atmospheric degradation of 4-methoxybut-2-en-1-ol.

Table 1: Comparison of Gas-Phase Ozonolysis Rate Coefficients for Related Unsaturated Compounds This table presents data for structurally similar compounds to estimate the reactivity of 4-Methoxybut-2-en-1-ol.

| Compound | Rate Coefficient (k) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Reference Compound |

|---|---|---|

| (E)-4-methoxy-3-buten-2-one (with OH radical) | (1.41 ± 0.11) x 10⁻¹⁰ | Propene, Isobutene |

| 3-methyl-2-buten-1-ol | (3.98 ± 0.44) x 10⁻¹⁶ | 2-Methyl-2-butene |

Data compiled from studies on related compounds to provide context for the potential reactivity of 4-Methoxybut-2-en-1-ol. nih.govresearchgate.net

Halogenation and Hydrohalogenation Pathways

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to the double bond of 4-methoxybut-2-en-1-ol is expected to proceed via a standard electrophilic addition mechanism. The reaction likely involves the formation of a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of the halide ion. This typically results in anti-addition, yielding a vicinal dihalide. However, under conditions of low halogen concentration and the presence of light or radical initiators, allylic halogenation can occur. libretexts.org This alternative pathway involves the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical, which then reacts with a halogen molecule. youtube.comyoutube.com Given the resonance stabilization available in the 4-methoxybut-2-en-1-ol system, a mixture of addition and substitution products could be possible depending on the reaction conditions.

Hydrohalogenation: The addition of hydrogen halides (HX) to the olefinic moiety follows Markovnikov's rule. libretexts.org The first step is the protonation of the double bond by the hydrogen halide to form the most stable carbocation intermediate. masterorganicchemistry.com For 4-methoxybut-2-en-1-ol, the carbocation at C3 would be stabilized by resonance with both the oxygen of the methoxy group and the double bond, while the carbocation at C2 would be less stable. Consequently, the halide ion would then attack the more substituted and stabilized C3 position, leading to the Markovnikov product.

Nucleophilic Transformations and Catalytic Conversions

The allylic system in 4-methoxybut-2-en-1-ol is a key site for nucleophilic attack, often facilitated by metal catalysts. These transformations allow for the introduction of a wide variety of functional groups.

Michael-Type Addition Reactions Involving the Unsaturated System

The Michael addition is defined as the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). wikipedia.orgchemistrysteps.com The quintessential Michael acceptor features an electron-withdrawing group (such as a ketone, ester, or nitro group) conjugated with the double bond, which polarizes the β-carbon and makes it electrophilic. researchgate.netorganicchemistrytutor.com

4-Methoxybut-2-en-1-ol does not fit the classical profile of a Michael acceptor. Its double bond is not conjugated with a strong electron-withdrawing group; instead, it is flanked by an alcohol and an ether, which are generally considered electron-donating or weakly withdrawing. Therefore, it is not expected to readily undergo Michael-type addition reactions with typical Michael donors like stabilized enolates.

Allylic Functionalization and Substitution Reactions

The hydroxyl group at the allylic position makes 4-methoxybut-2-en-1-ol an excellent substrate for allylic substitution reactions. This class of reactions is powerfully enabled by transition metal catalysts, particularly palladium. nih.gov The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a cornerstone of modern organic synthesis. wikipedia.org

The general mechanism begins with the coordination of a palladium(0) catalyst to the double bond. nih.govyoutube.com This is followed by oxidative addition, where the leaving group (often after conversion of the alcohol to a better leaving group like a carbonate or acetate) is displaced to form a π-allylpalladium(II) complex. wikipedia.orgnih.gov This complex is electrophilic and can be attacked by a wide range of "soft" nucleophiles (e.g., malonates, amines, alkoxides) or, under specific conditions, "hard" nucleophiles. nih.govyoutube.com The nucleophilic attack typically occurs at one of the terminal carbons of the allyl system, regenerating the palladium(0) catalyst and yielding the substituted product. youtube.com The regioselectivity of the nucleophilic attack is influenced by the ligands on the palladium catalyst and the substituents on the allyl fragment.

Intramolecular Rearrangements and Cyclization Processes

The bifunctional nature of 4-methoxybut-2-en-1-ol, containing both a nucleophilic hydroxyl group and an electrophilic olefin (which can be activated), allows for intramolecular reactions.

Intramolecular Cyclization: Under appropriate conditions, the hydroxyl group can act as an internal nucleophile. For instance, in the presence of an electrophile that activates the double bond (e.g., I₂, Hg²⁺), an intramolecular cyclization can occur. This process, known as iodocycloetherification when iodine is used, would involve the attack of the hydroxyl oxygen onto the activated double bond, leading to the formation of a substituted tetrahydrofuran (B95107) ring. researchgate.net The stereochemistry of the resulting cyclic ether is controlled by the geometry of the transition state, often favoring a trans relationship between adjacent substituents.

Rearrangement Reactions: While 4-methoxybut-2-en-1-ol itself is not primed for common named rearrangements like the Claisen or Cope rearrangements, its derivatives could be. For example, conversion to a vinyl ether derivative could enable a Claisen rearrangement. More relevant to the parent structure are acid-catalyzed rearrangements. Protonation of the hydroxyl group followed by loss of water would generate a resonance-stabilized allylic cation. This cation could be trapped by a nucleophile at either C1 or C3, potentially leading to rearranged products. This is analogous to the first steps of the Meyer-Schuster rearrangement, which involves the acid-catalyzed rearrangement of propargyl alcohols to unsaturated carbonyl compounds. wikipedia.orgrsc.org

Gold-Catalyzed Cycloisomerization of Related Enynes

Gold catalysts, particularly gold(I) complexes, are known to be powerful activators of carbon-carbon multiple bonds due to their carbophilic nature. beilstein-journals.org The gold-catalyzed cycloisomerization of enynes—molecules containing both a double and a triple bond—is a well-established method for the synthesis of various carbo- and heterocyclic structures. rsc.org This process is highly atom-economical and often proceeds under mild conditions. beilstein-journals.org

While no specific examples involving 4-methoxybut-2-en-1-ol as part of an enyne substrate were found, the general mechanism for gold-catalyzed cycloisomerization of 1,6-enynes typically involves the activation of the alkyne by the gold catalyst. This is followed by a nucleophilic attack from the tethered alkene, leading to the formation of a cyclopropyl (B3062369) gold-carbene intermediate. This intermediate can then undergo various rearrangements to yield the final cycloisomerization product. The specific outcome of the reaction can be influenced by factors such as the substitution pattern of the enyne and the ligands on the gold catalyst.

Thermal and Photochemical Rearrangements

Thermal and photochemical rearrangements are common transformations for allylic systems. For allylic alcohols and ethers, sigmatropic rearrangements are a prominent class of reactions that can occur under thermal or photochemical conditions.

One of the most well-known thermal rearrangements is the Claisen rearrangement, which is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. While 4-methoxybut-2-en-1-ol itself is not an allyl vinyl ether, it is conceivable that under certain conditions, it could be converted to a derivative that could undergo such a rearrangement. For instance, reaction with a vinyl ether could form an intermediate that then undergoes a Claisen rearrangement.

Another relevant thermal process for allylic ethers is the nih.govnih.gov-sigmatropic rearrangement. For example, allylic selenoxides, which can be formed from the corresponding allylic alcohols, are known to undergo a spontaneous nih.govnih.gov-sigmatropic rearrangement. acs.org

Photochemical rearrangements of allylic alcohols can also occur, often proceeding through different mechanisms than their thermal counterparts. These reactions can involve photoisomerization of the double bond or other more complex rearrangements depending on the specific structure of the molecule and the reaction conditions.

Oxidative and Reductive Reactivity Profiles

The reactivity of 4-methoxybut-2-en-1-ol in oxidation and reduction reactions can be inferred from the general behavior of allylic alcohols.

Oxidative Reactivity:

The primary alcohol group in 4-methoxybut-2-en-1-ol can be oxidized to an aldehyde or a carboxylic acid. The allylic nature of the alcohol makes it susceptible to oxidation by a variety of reagents. For instance, manganese dioxide (MnO2) is a classic reagent for the selective oxidation of allylic and benzylic alcohols to the corresponding aldehydes. Other common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can also be used to achieve this transformation. ncerthelp.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, would likely lead to the formation of the corresponding carboxylic acid, (E)-4-methoxybut-2-enoic acid.

Reductive Reactivity:

The double bond in 4-methoxybut-2-en-1-ol can be reduced to a single bond through catalytic hydrogenation, typically using a palladium, platinum, or nickel catalyst. This would result in the formation of 4-methoxybutan-1-ol.

Selective reduction of the double bond without affecting the alcohol functionality is a common transformation. Conversely, the hydroxyl group of an allylic alcohol can be removed through deoxygenation reactions. This typically involves conversion of the alcohol to a better leaving group, followed by a reductive cleavage.

Sophisticated Spectroscopic and Spectrometric Elucidation of 4 Methoxybut 2 En 1 Ol Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, providing unparalleled insight into the atomic framework of molecules. For 4-Methoxybut-2-en-1-ol, a combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of its proton and carbon skeletons.

Comprehensive ¹H NMR Spectral Assignment

The ¹H NMR spectrum of (E)-4-methoxybut-2-en-1-ol provides crucial information about the number of distinct proton environments, their chemical shifts, signal integrations, and coupling patterns (multiplicity). The expected signals for the (E)-isomer are detailed below. It is important to note that the presence of the hydroxyl group can lead to a broad singlet for the OH proton, and its chemical shift can vary depending on concentration and solvent.

Table 1: Predicted ¹H NMR Spectral Data for (E)-4-Methoxybut-2-en-1-ol

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| H1 (-CH₂OH) | ~4.1 | Doublet | ~5 | 2H |

| H2 (=CH-) | ~5.7 | Doublet of Triplets | J(H2-H3) ≈ 15, J(H2-H1) ≈ 5 | 1H |

| H3 (=CH-) | ~5.8 | Doublet of Triplets | J(H3-H2) ≈ 15, J(H3-H4) ≈ 6 | 1H |

| H4 (-CH₂O-) | ~3.9 | Doublet | ~6 | 2H |

| H5 (-OCH₃) | ~3.3 | Singlet | - | 3H |

| -OH | Variable | Broad Singlet | - | 1H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Detailed ¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in 4-Methoxybut-2-en-1-ol gives rise to a distinct signal. The predicted chemical shifts are influenced by the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-4-Methoxybut-2-en-1-ol

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C1 (-CH₂OH) | ~63 |

| C2 (=CH-) | ~128 |

| C3 (=CH-) | ~130 |

| C4 (-CH₂O-) | ~72 |

| C5 (-OCH₃) | ~58 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides essential data, 2D NMR techniques are indispensable for confirming the connectivity of atoms and elucidating the stereochemistry of 4-Methoxybut-2-en-1-ol.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 4-Methoxybut-2-en-1-ol, cross-peaks would be expected between H1 and H2, H2 and H3, and H3 and H4, confirming the spin systems within the butene chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show correlations between H1 and C1, H2 and C2, H3 and C3, H4 and C4, and H5 and C5, allowing for unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for 4-Methoxybut-2-en-1-ol would include:

H1 to C2 and C3

H4 to C2 and C3

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For the (E)-isomer of 4-Methoxybut-2-en-1-ol, a strong NOE correlation would be expected between the olefinic protons H2 and H3, which are on opposite sides of the double bond, and their adjacent methylene protons. The absence of a strong cross-peak between H2 and H3 would suggest the (Z)-isomer.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 4-Methoxybut-2-en-1-ol (C₅H₁₀O₂), the expected exact mass would be calculated and compared to the experimental value, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for allylic alcohols include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of a methoxy (B1213986) radical (•OCH₃): [M - 31]⁺

Loss of formaldehyde (CH₂O) from the methoxy-containing end.

Cleavage of the C-C bond alpha to the hydroxyl group.

Analysis of these fragment ions helps to corroborate the proposed structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 4-Methoxybut-2-en-1-ol would be expected to show the following key absorption bands:

Table 3: Characteristic IR Absorption Bands for 4-Methoxybut-2-en-1-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol (-OH) | O-H stretch, hydrogen-bonded | 3500-3200 (broad) |

| Alkene (=C-H) | C-H stretch | 3100-3000 |

| Alkane (-C-H) | C-H stretch | 3000-2850 |

| Alkene (C=C) | C=C stretch | 1680-1640 |

| Ether (C-O-C) | C-O stretch | 1150-1085 |

| Alcohol (C-O) | C-O stretch | 1085-1050 |

The presence of these characteristic peaks provides strong evidence for the key functional groups in the molecule.

Advanced Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Configuration Determination

For chiral molecules, determining the absolute configuration is a critical aspect of their complete structural elucidation. Since 4-Methoxybut-2-en-1-ol possesses a stereocenter if the substitution pattern allows for it (though the primary structure is achiral), a discussion of these techniques is relevant for potential chiral derivatives or related structures.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for each enantiomer, the absolute configuration of a chiral molecule can be determined.

Electronic Circular Dichroism (ECD): ECD is the differential absorption of left and right circularly polarized ultraviolet-visible light. Similar to VCD, the experimental ECD spectrum can be compared with theoretical calculations to assign the absolute configuration. The presence of the C=C chromophore in 4-Methoxybut-2-en-1-ol would make it amenable to ECD analysis if a chiral center were present.

While 4-Methoxybut-2-en-1-ol itself is achiral, these advanced techniques would be crucial for determining the absolute stereochemistry of any chiral analogs or derivatives.

Computational Chemistry and Theoretical Characterization of 4 Methoxybut 2 En 1 Ol

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-methoxybut-2-en-1-ol, density functional theory (DFT) and other ab initio methods can be used to determine its electronic structure, molecular orbital energies, and the distribution of electron density.

Studies on analogous compounds like allyl methyl ether reveal key energetic details. For instance, the bond dissociation energy (BDE) of the allylic C-H bond is a critical parameter influencing its reactivity, particularly in free-radical reactions. Computational models have been used to explore the thermodynamics of reactions involving allyl ethers, providing data on Gibbs free energy changes (ΔG) which indicate the spontaneity of various transformations. nih.govacs.org

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is an invaluable tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. This provides a deep, mechanistic understanding of how a molecule transforms from reactant to product.

The ozonolysis of the carbon-carbon double bond in 4-methoxybut-2-en-1-ol is another reaction amenable to theoretical study. Computational investigations into the ozonolysis of simple alkenes and allyl ethers have detailed the Criegee mechanism, which involves the initial 1,3-dipolar cycloaddition of ozone to the double bond to form a primary ozonide (molozonide). This is followed by cycloreversion to a carbonyl compound and a carbonyl oxide (Criegee intermediate), which then recombine in a different orientation to form a secondary ozonide. Quantum chemical calculations can model the energetics of each step in this pathway, including the barriers for the formation and decomposition of the ozonides.

For analogous allyl ethers, theoretical studies have explored radical-mediated cyclization reactions, which provide insights into the reactivity of the allylic position. nih.govacs.org A study using DFT (B3LYP/6-311++G(d,p)) on allyl methyl ether (AME) as a model compound has detailed the Gibbs free energy changes and activation energies for a radical-mediated cyclization process. nih.govacs.org

| Reaction Step | Pathway | Parameter | Energy (kcal·mol⁻¹) - Gas Phase | Energy (kcal·mol⁻¹) - Aqueous Solution |

|---|---|---|---|---|

| Intermolecular Bonding (Path 1) | TS1 | Activation Energy (Eₐ) | 26.6 | - |

| Gibbs Free Energy (ΔG) | - | - | ||

| Intermediate | Activation Energy (Eₐ) | - | - | |

| Gibbs Free Energy (ΔG) | 12.2 | - | ||

| Intermolecular Bonding (Path 2) | TS1 | Activation Energy (Eₐ) | 21.3 | - |

| Gibbs Free Energy (ΔG) | - | - | ||

| Intermediate | Activation Energy (Eₐ) | - | - | |

| Gibbs Free Energy (ΔG) | 7.3 | - | ||

| Second Single Bond Formation (Path 2) | TS2 | Activation Energy (Eₐ) | 17.6 | - |

| Gibbs Free Energy (ΔG) | -11.7 (Product) | - |

Furthermore, a detailed study on the Sharpless epoxidation of but-2-en-1-ol (B7822390) using a dimeric Ti(IV) model catalyst provides the calculated activation energy for this transformation, which is a key reaction of the allylic alcohol moiety. mdpi.com

| Parameter | Energy (kcal·mol⁻¹) |

|---|---|

| Activation Energy (Eₐ) | 20.8 |

| Reaction Exothermicity | -42.2 |

Conformational Analysis and Intermolecular Interactions

The flexibility of the 4-methoxybut-2-en-1-ol molecule, arising from rotation around its single bonds, leads to various possible conformations. Computational conformational analysis aims to identify the most stable conformers and the energy barriers between them. The relative orientation of the methoxy (B1213986) group with respect to the double bond and the conformation of the hydroxymethyl group are of particular interest.

Studies on simple allyl ethers have shown a preference for specific conformations due to stereoelectronic effects. For instance, DFT computations on the isomerization of allyl methyl ether mediated by sodium diisopropylamide (NaDA) in THF revealed a strong preference for a transition state leading to the Z-isomer, which was attributed to favorable methoxy-sodium interactions. nih.gov This highlights the importance of intermolecular interactions in determining conformational preferences and reaction outcomes. For but-2-en-1-ol, conformational analysis is crucial for understanding its participation in stereoselective reactions like the Sharpless epoxidation. mdpi.com The interplay of hydrogen bonding (intramolecular or with a solvent) involving the hydroxyl group is also a key factor in determining the most stable conformations.

Spectroscopic Parameter Prediction via Density Functional Theory (DFT)

DFT has become a standard tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For 4-methoxybut-2-en-1-ol, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) vibrational frequencies.

The accuracy of these predictions depends on the chosen functional and basis set. For NMR predictions, the GIAO (Gauge-Including Atomic Orbital) method is commonly employed. The calculated chemical shifts for analogous structures can help in the assignment of experimental spectra. Similarly, the calculation of vibrational frequencies and their corresponding intensities can generate a theoretical IR spectrum. Comparing this with an experimental spectrum can help identify characteristic absorption bands for the C=C double bond, the C-O ether linkage, the O-H bond of the alcohol, and other functional groups within the molecule. While specific tabulated data for 4-methoxybut-2-en-1-ol is not available, studies on but-2-en-1-ol mention the use of DFT for simulating spectra, and similar methods are routinely applied to molecules of this type. rsc.orgrsc.org

Strategic Applications of 4 Methoxybut 2 En 1 Ol in Complex Molecule Synthesis

Role as a Key Intermediate in Natural Product Total Synthesis

The utility of 4-methoxybut-2-en-1-ol and its close derivatives is most evident in their application as intermediates in the total synthesis of natural products. These building blocks can be incorporated into larger molecules, providing essential carbon frameworks and functional groups that are critical to the structure and bioactivity of the final target.

Polyketides are a broad class of natural products known for their complex structures and significant pharmacological activities. The synthesis of these molecules often relies on the assembly of smaller, functionalized fragments. Structural analogues and derivatives of 4-methoxybut-2-en-1-ol serve as important C4 building blocks for these intricate polyketide chains.

A notable example is the synthesis of key fragments for the phormidolides, a group of cytotoxic macrolides. The synthesis of the polyhydroxylated chain common to oscillariolide and phormidolides A-C utilizes (E)-4-Bromo-3-methoxybut-3-en-2-one. researchgate.net This key fragment, which is an oxidized and brominated derivative of the 4-methoxybut-2-en-1-ol skeleton, highlights how this structural motif is a crucial precursor for constructing the carbon backbone of complex and biologically active polyketide metabolites. researchgate.net

The 4-carbon chain of substituted butenols serves as a versatile scaffold for a range of natural products beyond polyketides. The ability to modify both the alcohol and the alkene functionalities allows for the construction of diverse molecular frameworks. An analogous structure, (E)-4-Amino-2-methylbut-2-en-1-ol, serves as a pivotal building block in the large-scale synthesis of trans-Zeatin, a cytokinin plant hormone. researchgate.net This demonstrates the principle that functionalized four-carbon butenol (B1619263) units are valuable and adaptable starting materials for natural product synthesis, a role that 4-methoxybut-2-en-1-ol is well-suited to fulfill.

Versatility as a Building Block for Advanced Synthetic Intermediates

Beyond its direct incorporation into natural product synthesis, 4-methoxybut-2-en-1-ol is a precursor for various advanced synthetic intermediates that are themselves powerful tools in organic chemistry.

(E)-Vinylstannanes are highly valuable intermediates in organic synthesis, primarily used in palladium-catalyzed cross-coupling reactions (Stille coupling) to form new carbon-carbon bonds. The synthesis of these reagents can be achieved through the hydrostannylation of alkynes or alkenes. The double bond in 4-methoxybut-2-en-1-ol can undergo hydrostannylation to produce the corresponding vinylstannane. This reaction typically involves the addition of a trialkyltin hydride (e.g., Tributyltin hydride) across the double bond, often catalyzed by transition metals like palladium or platinum, or via a radical mechanism. qub.ac.ukbohrium.com The resulting (E)-vinylstannane incorporates the methoxybutenol skeleton and is ready for use in coupling reactions to construct more complex molecules.

Table 1: Representative Transformations of 4-Methoxybut-2-en-1-ol

| Starting Material | Reaction Type | Reagents & Conditions | Product Type |

| 4-Methoxybut-2-en-1-ol | Oxidation | MnO₂, CH₂Cl₂ | 4-Methoxy-2-butenal |

| 4-Methoxybut-2-en-1-ol | Hydrostannylation | Bu₃SnH, Pd catalyst | (E)-Tributylstannyl derivative |

| 4-Methoxy-2-butenal | Claisen-Schmidt Condensation | Substituted Acetophenone, Base (NaOH) or Acid | Chalcone (B49325) derivative |

The dual functionality of 4-methoxybut-2-en-1-ol allows for its elaboration into a wide array of more complex acyclic and cyclic structures. The primary alcohol can be oxidized to an aldehyde (4-methoxy-2-butenal) or a carboxylic acid, providing a handle for chain extension or condensation reactions. The alkene moiety can undergo various transformations, including:

Epoxidation: Using reagents like m-CPBA to form an epoxide, which can be opened by nucleophiles to create 1,2-difunctionalized products.

Dihydroxylation: Using OsO₄ or cold, dilute KMnO₄ to form a diol, adding further hydroxyl groups.

Cycloaddition: Participating in Diels-Alder or other cycloaddition reactions to form cyclic systems.

These standard transformations enable chemists to use 4-methoxybut-2-en-1-ol as a starting point for molecules with increased complexity and diverse functional group arrays.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are precursors to flavonoids and are known for their broad range of biological activities. The most common method for their synthesis is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between a substituted benzaldehyde (B42025) and a substituted acetophenone.

While not a direct reactant, 4-methoxybut-2-en-1-ol is a precursor to a building block suitable for this reaction. The alcohol can be oxidized to the corresponding aldehyde, 4-methoxy-2-butenal. This aldehyde, containing the methoxy (B1213986) functionality on a four-carbon chain, could then theoretically be condensed with an appropriate aryl ketone to synthesize specialized chalcone derivatives where one of the "aromatic rings" is replaced by the methoxy-substituted butenyl group. The presence of a methoxy group is a common feature in many biologically active chalcones. organic-chemistry.org

Contributions to Retrosynthetic Strategies in Target-Oriented Synthesis

The strategic application of 4-methoxybut-2-en-1-ol as a versatile four-carbon building block is prominently exemplified in the enantioselective total synthesis of (-)-α-kainic acid, a potent neuroexcitatory amino acid. The seminal work by Oppolzer and Thirring in 1982 showcases how this seemingly simple C4 synthon can be effectively employed to construct complex molecular architectures through a carefully planned retrosynthetic strategy. pkusz.edu.cn This approach highlights the utility of 4-methoxybut-2-en-1-ol in simplifying the synthesis of challenging target molecules by providing a readily accessible and functionalized starting material.

From a retrosynthetic perspective, the core pyrrolidine (B122466) ring of (-)-α-kainic acid can be disconnected via an intramolecular ene reaction. This key disconnection reveals a precursor containing both the ene and enophile components necessary for the cyclization. Further deconstruction of this acyclic precursor leads back to a chiral amino acid derivative and a functionalized four-carbon fragment. It is at this stage that the strategic importance of 4-methoxybut-2-en-1-ol becomes apparent, as it serves as the synthetic equivalent for this C4 unit.

The forward synthesis commences with the derivatization of (R)-1-phenylethylamine, which serves as a chiral auxiliary to control the stereochemistry of the subsequent steps. This is followed by the introduction of the four-carbon unit derived from a derivative of 4-hydroxybut-2-en-1-ol. While the specific starting material in the synthesis is a bromo-derivative, its conceptual origin lies in the functionalized butene scaffold provided by 4-alkoxybut-2-en-1-ols. The methoxy group in 4-methoxybut-2-en-1-ol is a practical choice for protecting the hydroxyl group, preventing unwanted side reactions while being relatively easy to manipulate chemically.

A pivotal step in the synthetic sequence is the intramolecular ene reaction, which proceeds with high diastereoselectivity to furnish the desired cis-substituted pyrrolidine ring, the core structure of kainic acid. The careful choice of the C4 building block and the strategic implementation of the ene reaction are instrumental in achieving the desired stereochemical outcome.

The following table summarizes the key retrosynthetic disconnections in the synthesis of (-)-α-Kainic Acid as envisioned by Oppolzer and Thirring:

| Target Molecule/Intermediate | Retrosynthetic Disconnection | Key Precursors |

| (-)-α-Kainic Acid | Functional Group Interconversion | Protected Pyrrolidine Intermediate |

| Protected Pyrrolidine Intermediate | Intramolecular Ene Reaction | Acyclic Ene-Enophile |

| Acyclic Ene-Enophile | Amide Bond Formation | Chiral Amine & C4 Acid Chloride |

| C4 Acid Chloride | Oxidation | C4 Alkene |

| C4 Alkene | Alkylation | Chiral Auxiliary & 4-Bromo-2-methoxy-1-butene |

The subsequent forward synthesis effectively translates this retrosynthetic plan into a practical route to the natural product. The table below outlines the key transformations in the synthesis, highlighting the role of the 4-methoxybut-2-enyl moiety.

| Step | Reactants | Key Transformation | Product | Significance |

| 1 | (R)-1-Phenylethylamine, Bromoacetyl bromide | Amidation | N-(Bromoacetyl)-(R)-1-phenylethylamine | Introduction of the chiral auxiliary and a handle for C-C bond formation. |

| 2 | N-(Bromoacetyl)-(R)-1-phenylethylamine, 4-bromo-2-methoxy-1-butene | Alkylation | Acyclic diene precursor | Introduction of the C4 building block derived from the 4-alkoxybut-2-en-1-ol scaffold. |

| 3 | Acyclic diene precursor | Intramolecular Ene Reaction | cis-3,4-disubstituted pyrrolidinone | Stereoselective formation of the core pyrrolidine ring. |

| 4 | cis-3,4-disubstituted pyrrolidinone | Deprotection and Functional Group Manipulations | (-)-α-Kainic Acid | Completion of the total synthesis. |

This elegant synthesis demonstrates that a simple and readily available building block like 4-methoxybut-2-en-1-ol can be a powerful tool in the arsenal (B13267) of a synthetic chemist. Its strategic incorporation in a well-designed retrosynthetic analysis allows for the efficient and stereocontrolled construction of complex and biologically significant molecules like (-)-α-kainic acid. The success of this strategy underscores the importance of recognizing the latent functionality within simple starting materials and leveraging it to achieve sophisticated synthetic goals.

Emerging Research Frontiers and Future Prospects for 4 Methoxybut 2 En 1 Ol

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These strategies often involve the use of renewable feedstocks, alternative solvents, and energy-efficient methods like biocatalysis or microwave-assisted synthesis.

While general green synthetic routes for organic compounds are well-established, specific protocols tailored to the synthesis of 4-Methoxybut-2-en-1-ol are not prominently featured in the current body of scientific literature. Research into the sustainable synthesis of analogous allylic ethers and alcohols often focuses on minimizing waste and employing less toxic reagents. However, dedicated studies applying these green methodologies to produce 4-Methoxybut-2-en-1-ol from sustainable sources or via environmentally benign pathways have not been identified in available research.

A summary of general green synthetic strategies that could be applicable to compounds like 4-Methoxybut-2-en-1-ol is presented below:

| Green Chemistry Principle | Potential Application in Synthesis |

| Use of Renewable Feedstocks | Deriving starting materials from biomass. |

| Alternative Solvents | Utilizing water, ionic liquids, or supercritical fluids to replace volatile organic compounds. |

| Catalysis | Employing biocatalysts or other efficient catalysts to reduce energy consumption and improve atom economy. |

| Energy Efficiency | Implementing microwave-assisted or flow chemistry techniques to minimize energy usage. |

Exploration of Uncatalyzed and Organocatalyzed Transformations

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in modern synthesis, often providing an alternative to metal-based catalysts. Similarly, the study of uncatalyzed reactions, which proceed without the need for any catalyst, is of great interest for its simplicity and sustainability.

Investigations into the organocatalytic transformations of allylic alcohols are an active area of research, with numerous examples of asymmetric alkylations and other C-C bond-forming reactions. These reactions often leverage the unique reactivity of the allylic alcohol moiety. However, specific studies detailing the uncatalyzed or organocatalyzed transformations of 4-Methoxybut-2-en-1-ol are not readily found in the scientific literature. The influence of the methoxy (B1213986) group on the reactivity and potential for organocatalytic activation of this particular substrate remains an unexplored area.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater efficiency. The integration of synthetic routes into these platforms is a key area of development in both academic and industrial research.

The application of flow chemistry to the synthesis of various organic molecules, including functionalized alcohols and ethers, is a rapidly growing field. The benefits of precise control over reaction parameters such as temperature, pressure, and residence time are well-documented. However, there is no specific mention in the available literature of the synthesis or modification of 4-Methoxybut-2-en-1-ol using flow chemistry or automated synthesis platforms. The development of such continuous processes for this compound would represent a novel contribution to the field.

| Advantages of Flow Chemistry | Potential Relevance for 4-Methoxybut-2-en-1-ol Synthesis |

| Enhanced Heat and Mass Transfer | Improved control over reaction conditions, potentially leading to higher yields and purity. |

| Increased Safety | Safe handling of reactive intermediates and reagents in a closed system. |

| Scalability | Facile scaling of production from laboratory to industrial quantities. |

| Automation | Reduced manual intervention and increased reproducibility. |

Advanced Materials Science Applications as a Monomer or Precursor

The unique chemical structure of functionalized molecules like 4-Methoxybut-2-en-1-ol, containing both a hydroxyl group and a double bond, suggests its potential as a monomer or precursor for the synthesis of advanced materials. The allylic ether moiety could be incorporated into polymers to introduce specific functionalities.

Research into polymers derived from allylic monomers is extensive, with applications ranging from coatings and adhesives to biomedical materials. The presence of the methoxy group in 4-Methoxybut-2-en-1-ol could impart specific properties, such as altered solubility or thermal stability, to the resulting polymers. Despite this potential, there are no specific reports on the polymerization of 4-Methoxybut-2-en-1-ol or its use as a precursor in the development of advanced materials. This remains a promising yet unexplored avenue for future research.

Q & A

Q. What are the key synthetic routes for 4-Methoxybut-2-en-1-ol, and how do reaction conditions influence yield and selectivity?

- Methodological Answer : Synthesis typically involves allylic substitution or oxidation-reduction strategies. For example, methoxy group introduction can be achieved via nucleophilic substitution of a hydroxyl precursor using methylating agents like methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) . Reaction temperature (0–25°C) and solvent polarity significantly impact selectivity, with polar aprotic solvents favoring methoxy substitution over elimination. Yield optimization may require controlled stoichiometry and inert atmospheres to prevent oxidation of the double bond .

Q. How can researchers characterize the purity and structural integrity of 4-Methoxybut-2-en-1-ol using spectroscopic methods?

- Methodological Answer :

- NMR : The trans-configuration of the double bond (δ 5.5–6.0 ppm for protons) and methoxy group (δ 3.3–3.5 ppm) can be confirmed via H and C NMR. Coupling constants () distinguish stereochemistry .

- GC-MS : Retention time and molecular ion peaks (e.g., m/z 102 for [M-H₂O]) verify purity. Contaminants like oxidation byproducts (e.g., ketones) are identifiable through fragmentation patterns .

- IR : Hydroxyl stretches (3300–3500 cm) and conjugated double bonds (1650–1680 cm) confirm functional groups .

Q. What are the stability considerations for 4-Methoxybut-2-en-1-ol under various storage and experimental conditions?

- Methodological Answer : The compound is sensitive to light, heat, and moisture. Storage recommendations:

- Short-term : Refrigerate at 4°C in amber vials under nitrogen .

- Long-term : Store at -20°C with desiccants (e.g., silica gel).

- Experimental : Avoid prolonged exposure to oxidizing agents (e.g., KMnO₄) or strong acids/bases to prevent degradation. Stability assays (HPLC or TLC) should be conducted pre-experiment .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 4-Methoxybut-2-en-1-ol in nucleophilic additions or cycloadditions?

- Methodological Answer : The electron-rich double bond participates in Diels-Alder reactions as a dienophile. Density Functional Theory (DFT) calculations predict regioselectivity in [4+2] cycloadditions, with methoxy groups stabilizing transition states through resonance . For nucleophilic additions (e.g., epoxidation), the trans-geometry directs stereochemical outcomes, as modeled using molecular orbital simulations . Kinetic studies (e.g., stopped-flow UV-Vis) quantify activation barriers for competing pathways .

Q. How can computational chemistry methods optimize reaction pathways involving 4-Methoxybut-2-en-1-ol?

- Methodological Answer :

- DFT Modeling : Gaussian or ORCA software can map transition states for methoxy group participation in reactions. Basis sets (e.g., B3LYP/6-31G*) predict bond dissociation energies and orbital interactions .

- MD Simulations : Analyze solvent effects on reaction kinetics (e.g., water vs. THF) using GROMACS. Free energy landscapes identify favorable intermediates .

- QSAR : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity using regression models .

Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles for 4-Methoxybut-2-en-1-ol?

- Methodological Answer :

- Controlled Replication : Standardize variables (e.g., reagent purity, humidity) across labs. Use DOE (Design of Experiments) to isolate factors affecting yield (e.g., stirring rate, catalyst loading) .

- Byproduct Analysis : LC-MS/MS identifies minor products (e.g., epoxides from peroxide contamination). Compare with literature using platforms like Reaxys to resolve discrepancies .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from PubChem and CAS entries, noting outliers in reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.